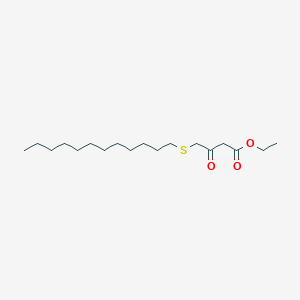
Ethyl 4-(dodecylsulfanyl)-3-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(dodecylsulfanyl)-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a dodecylsulfanyl group attached to a 3-oxobutanoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(dodecylsulfanyl)-3-oxobutanoate typically involves the esterification of 4-(dodecylsulfanyl)-3-oxobutanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is extracted using an organic solvent such as diethyl ether. The crude product is purified by distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and consistency of the product.
化学反応の分析
Types of Reactions
Ethyl 4-(dodecylsulfanyl)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 4-(dodecylsulfanyl)-3-oxobutano
特性
CAS番号 |
192382-59-5 |
|---|---|
分子式 |
C18H34O3S |
分子量 |
330.5 g/mol |
IUPAC名 |
ethyl 4-dodecylsulfanyl-3-oxobutanoate |
InChI |
InChI=1S/C18H34O3S/c1-3-5-6-7-8-9-10-11-12-13-14-22-16-17(19)15-18(20)21-4-2/h3-16H2,1-2H3 |
InChIキー |
FNJQZWMYGIGLSA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCSCC(=O)CC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,4S,5R,6R)-5,6-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15162616.png)
![2-Ethynyl-5-[(trimethylgermyl)ethynyl]pyridine](/img/structure/B15162631.png)
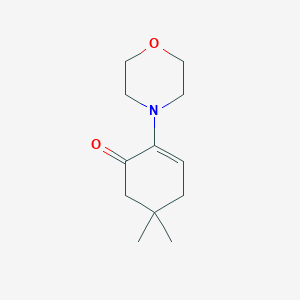
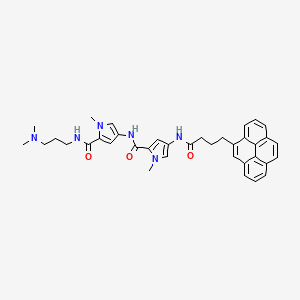
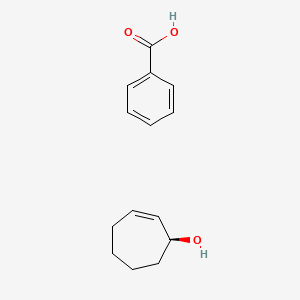
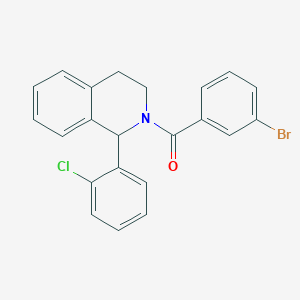
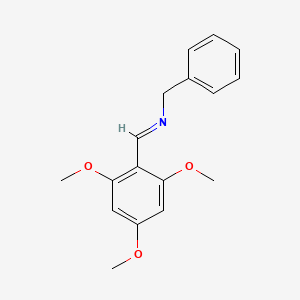
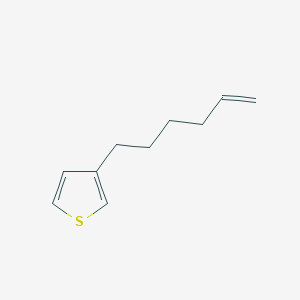
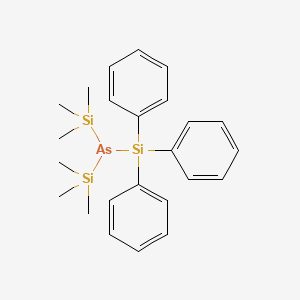
![{[1-(Azidomethyl)cyclohexyl]selanyl}benzene](/img/structure/B15162698.png)
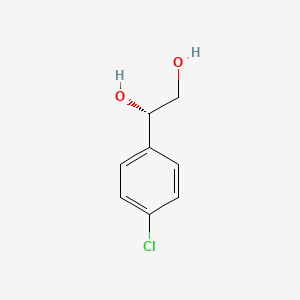
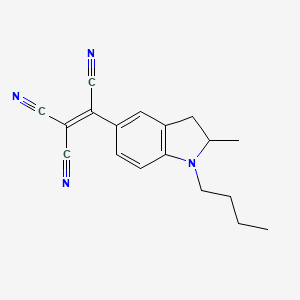
![1-[(2-Fluoroethyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B15162721.png)
![[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl] acetate;propanoic acid](/img/structure/B15162726.png)
